molecular formula C20H18N4OS B7833982 4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833982
M. Wt: 362.4 g/mol
InChI Key: RHJMQTSUKUTRCI-UHFFFAOYSA-N
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Description

4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

4-[(2-methoxyphenyl)methylamino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-25-17-11-7-6-10-15(17)13-22-19-16(12-21)18(23-20(24-19)26-2)14-8-4-3-5-9-14/h3-11H,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMQTSUKUTRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzylamine.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

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